molecular formula C9H5ClFNO2S2 B2717762 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 1235440-85-3

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2717762
CAS No.: 1235440-85-3
M. Wt: 277.71
InChI Key: XULJACLVRVTLIL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent to form the thiazole ring. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biological Studies: It is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Material Science: The compound can be used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids, proteins, and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride
  • 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride
  • 2-(4-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride

Uniqueness

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-15-9(12-8)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULJACLVRVTLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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